molecular formula C19H18N4O6S B3013425 N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 920360-33-4

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B3013425
M. Wt: 430.44
InChI Key: OYDOXFFDQVOPCA-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide, commonly known as CBFO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBFO is a small molecule that belongs to the class of oxalamide derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis Methodologies

  • A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement has been developed, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides. This method is operationally simple, high yielding, and useful for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Ligand Preparation

  • The preparation of an N-heterocyclic carbene ligand based on an oxalamide backbone, which is not stable as a monomeric species but dimerizes to form olefin, has been described. This ligand reacts with various elements to form different compounds, behaving as a poor net electron donor compared to other NHC ligands (Braun et al., 2010).

Novel Compounds Synthesis

  • A simple and efficient approach for synthesizing 2-carboxanilido-3-arylquinazolin-4-ones via the one-pot condensation of N1-(2-carboxyphenyl)-N2-(aryl)oxalamides with various aromatic amines has been described. This method allows for structural diversity and an atomic-economic process (Mamedov et al., 2019).

Potential Antimycobacterial Properties

  • Novel sulfamethoxazole ureas and oxalamides, including 4,4'-[carbonylbis(azanediyl)]bis[N-(5-methylisoxazol-3-yl)benzenesulfonamide], have been synthesized and characterized. These compounds exhibit antimycobacterial properties with minimum inhibitory concentration (MIC) values starting from 2 µM, showing potential as antimycobacterial agents (Krátký et al., 2017).

Polymer Synthesis and Characterization

  • Redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units have been synthesized, derived from a novel diamine monomer, as potential future hole transporting materials. These polyimides exhibit high lying HOMO levels, blue light emission, and stable electrochemical properties, making them candidates for use in organic light emitting diodes (OLEDs) (Iqbal et al., 2016).

Carbene Reactivity Study

  • The reactivity of oxalamide-based carbene has been investigated, yielding various products through reactions with different compounds. This study highlights the unique properties of the ligand, including its low electron donating nature and unexpected chemical stability (Braun et al., 2012).

properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c20-17(24)16-15(13-3-1-2-4-14(13)29-16)23-19(26)18(25)22-10-9-11-5-7-12(8-6-11)30(21,27)28/h1-8H,9-10H2,(H2,20,24)(H,22,25)(H,23,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDOXFFDQVOPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide

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